molecular formula C17H15NO3S B5568881 1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone

1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone

Cat. No. B5568881
M. Wt: 313.4 g/mol
InChI Key: HQDACEOPSZGKNE-UHFFFAOYSA-N
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Description

This compound is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .


Synthesis Analysis

Benzoxazole derivatives are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity . A solution of 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl) acetohydrazide was used in the synthesis .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives was examined using FTIR, 1H, 13C-NMR, and HRMS techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives were monitored by TLC . The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives were confirmed by IR, 1H/13C-NMR, and mass .

Scientific Research Applications

Antibacterial Activity

Benzoxazole derivatives have demonstrated significant antimicrobial properties. In a study by Kakkar et al., several benzoxazole compounds were synthesized and evaluated for in vitro antibacterial activity . Notably, compounds 1, 10, 13, 16, 19, 20, and 24 exhibited high antimicrobial activity, comparable to existing antibiotics like ofloxacin. These compounds could potentially serve as novel antibacterial agents.

Antifungal Activity

The same study also assessed the antifungal potential of benzoxazole derivatives. Compound 19 displayed potent activity against Aspergillus niger, while compound 1 was effective against Candida albicans. Although other derivatives showed varying degrees of antimicrobial activity, these two compounds stood out .

Anticancer Properties

Benzoxazole derivatives have been investigated for their anticancer effects. In vitro studies using human colorectal carcinoma (HCT116) cell lines revealed that compounds 4, 6, 25, and 26 exhibited promising anticancer activity, surpassing the standard drug 5-fluorouracil . These findings suggest that benzoxazole derivatives hold potential as novel chemotherapeutic agents.

Other Pharmacological Activities

Beyond the mentioned applications, benzoxazole derivatives have been implicated in various other activities, including analgesic, anticonvulsant, and antimalarial effects . These diverse properties make them intriguing targets for drug development.

properties

IUPAC Name

1-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-11(19)12-7-8-15(20-2)13(9-12)10-22-17-18-14-5-3-4-6-16(14)21-17/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDACEOPSZGKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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